1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine
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Overview
Description
1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the pyridine ring, resulting in different chemical and biological properties.
4-(Pyridin-3-YL)-1H-pyrazole: Similar structure but without the dimethyl substitution, affecting its reactivity and applications.
1,3-Dimethyl-4-(pyridin-2-YL)-1H-pyrazol-5-amine: Positional isomer with the pyridine ring attached at a different position, leading to variations in its properties.
Uniqueness
1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole and pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,5-dimethyl-4-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-9(10(11)14(2)13-7)8-4-3-5-12-6-8/h3-6H,11H2,1-2H3 |
InChI Key |
KAECGNQLYOYPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CN=CC=C2)N)C |
Origin of Product |
United States |
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